molecular formula C10H11Cl2N B1403101 3-(2,4-Dichlorophenyl)pyrrolidine CAS No. 1260753-41-0

3-(2,4-Dichlorophenyl)pyrrolidine

Cat. No. B1403101
M. Wt: 216.1 g/mol
InChI Key: XHUOCWXCQANZGK-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthetic route involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then reacts with thionyl chloride to yield the desired pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichlorophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 2,4-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Characterization

3-(2,4-Dichlorophenyl)pyrrolidine has been utilized in various synthetic and characterization studies. For instance, Co(III) complexes incorporating pyrrolidine among other amines have been synthesized and subjected to comprehensive spectroscopic characterization, revealing insights into their molecular structures and bonding interactions (Amirnasr et al., 2001). Additionally, the structural analysis of molecules containing the pyrrolidine ring, such as diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate, has been conducted to understand their conformations and stabilizing interactions (Ray et al., 1998).

Molecular Structure Studies

The molecular and crystal structures of compounds featuring the pyrrolidine moiety have been extensively studied. For example, research on 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione highlighted the rigid ring structures and intramolecular interactions defining its crystal formation (Ratajczak-Sitarz et al., 1990). This emphasis on structural elucidation extends to various derivatives, as seen in the analysis of biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating the dichlorophenyl group (Sroor, 2019).

Biological Activity and Applications

The pyrrolidine ring, including derivatives like 3-(2,4-Dichlorophenyl)pyrrolidine, plays a significant role in medicinal chemistry due to its presence in compounds exhibiting biological activities. For instance, certain pyrrolidine derivatives have been identified as potential anticancer agents, with specific compounds showing significant antiproliferative activities against various human cancer cell lines (Ayati et al., 2018). The exploration of these compounds' mechanisms, such as cell cycle blockade and apoptosis induction, underscores the therapeutic potential of pyrrolidine-containing molecules.

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives, including “3-(2,4-Dichlorophenyl)pyrrolidine”, continue to be of interest in drug discovery due to their diverse biological activities. Future research may focus on designing and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2,4-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOCWXCQANZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736563
Record name 3-(2,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)pyrrolidine

CAS RN

1260753-41-0
Record name 3-(2,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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